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glycoprotein G, Equid herpesvirus 4

Cat. No.: B1176294
CAS No.: 148349-55-7
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Description

Overview of Equine Herpesviruses and EHV-4 in Equid Populations

Equine herpesviruses are a significant cause of contagious diseases in horses, found in populations worldwide. usda.govaaep.org Among the nine known types, Equid herpesvirus 4 (EHV-4), also known as equine rhinopneumonitis virus, is a primary cause of respiratory illness, particularly in young horses. usda.govwikipedia.orgaaep.org EHV-4 is an alphaherpesvirus within the family Herpesviridae. wikipedia.org

Infection with EHV-4 typically manifests as an upper respiratory tract disease, characterized by fever, nasal discharge, and loss of appetite. wikipedia.orgmerckvetmanual.com While it is a major contributor to respiratory problems in foals and weanlings, EHV-4 rarely causes the more severe outcomes associated with its close relative, Equine herpesvirus 1 (EHV-1), such as widespread abortion storms or neurological disease. wikipedia.orgpetmd.comnih.govresearchgate.net However, sporadic cases of abortion have been linked to EHV-4. wikipedia.orgaaep.org Like other herpesviruses, EHV-4 establishes a lifelong latent infection in its host, with the potential for reactivation and shedding of the virus during periods of stress. wikipedia.orgmerckvetmanual.com This latency is a key factor in the persistence and spread of the virus within horse populations. veteringroup.us

Significance of Glycoproteins in Alphaherpesvirus Biology

Glycoproteins are crucial components of alphaherpesviruses, playing multifaceted roles throughout the viral life cycle. frontiersin.orgnih.gov These proteins are embedded in the viral envelope and are essential for:

Viral Entry: Glycoproteins mediate the initial attachment of the virus to host cells and the subsequent fusion of the viral envelope with the cell membrane, allowing the viral capsid to enter the cytoplasm. frontiersin.orgfrontiersin.orgasm.org This process often involves a coordinated effort between multiple glycoproteins, such as gB, gC, and gD. frontiersin.orgfrontiersin.org

Viral Egress: They are also involved in the final stages of viral replication, facilitating the envelopment of new viral particles and their release from the infected cell. nih.gov

Cell-to-Cell Spread: Glycoproteins like gE are vital for the direct transmission of the virus from an infected cell to its neighbors, a key strategy for evading the host's immune surveillance. nih.gov

Immune Evasion: Some glycoproteins can interfere with the host's immune response, for instance, by modulating the function of immune cells or by helping the virus to avoid detection by antibodies. nih.govnih.gov

The specific functions of these glycoproteins can vary between different alphaherpesviruses, contributing to differences in their pathogenicity and host range. asm.org

Identification and Classification of EHV-4 Glycoprotein (B1211001) G as a Homolog of Alphaherpesviral gG

The glycoprotein G (gG) of EHV-4 was identified through research that observed the secretion of specific glycoproteins from infected cells. nih.gov Scientists noted a 63K glycoprotein in the supernatant of EHV-4-infected cell cultures that was type-specific, meaning it reacted with antibodies from horses infected with EHV-4 but not with those from horses infected with the closely related EHV-1. nih.gov

This observation led to the hypothesis that this secreted protein could be a homolog of the gG proteins found in other alphaherpesviruses, such as herpes simplex virus 2 (HSV-2) and pseudorabies virus (PRV), which are also known to be secreted. nih.gov Subsequent sequencing of the EHV-4 genome identified an open reading frame (ORF4) that showed significant similarity to the gene encoding gG in PRV. nih.gov

The amino acid sequence of the protein encoded by ORF4 displayed characteristics of an envelope glycoprotein and shared identity with the gG of PRV and HSV-2, particularly in the N-terminal region. nih.gov Further experiments confirmed that this protein, designated EHV-4 gG, was indeed the 63K secreted glycoprotein. nih.gov This discovery marked EHV-4 gG as the third alphaherpesvirus gG homolog known to be at least partially secreted. nih.gov The type-specific nature of EHV-4 gG provides a valuable tool for differentiating between EHV-4 and EHV-1 infections. nih.gov

Research Scope and Objectives for EHV-4 gG Investigation

Research into EHV-4 gG has focused on several key areas to elucidate its precise function and potential applications:

Understanding Viral Pathogenesis: A primary objective is to determine the role of gG in the lifecycle and disease-causing ability of EHV-4. nih.gov Studies have investigated whether the deletion of the gG gene affects viral replication and spread. nih.gov

Immune Modulation: Researchers are exploring how EHV-4 gG interacts with the host's immune system. nih.govresearchgate.net A significant area of investigation is whether gG can modulate the host's inflammatory response, for example, by interfering with the migration of immune cells like neutrophils. nih.govresearchgate.net

Structural and Functional Characterization: Detailed studies aim to characterize the different forms of EHV-4 gG, including the full-length virion-associated protein and the secreted form. nih.gov This includes understanding how these forms are processed and their structural configurations, such as the formation of homodimers. nih.gov

Development of Diagnostic Tools: The type-specific nature of EHV-4 gG makes it a prime candidate for the development of diagnostic assays that can specifically detect EHV-4 antibodies and differentiate them from EHV-1 antibodies. aaep.orgnih.gov This is crucial for the accurate diagnosis and epidemiological surveillance of these two important equine pathogens. nih.gov

Detailed Research Findings

FindingDescriptionReferences
Secretion and Type-Specificity EHV-4 gG is secreted from infected cells as a 63K glycoprotein. This secreted form is type-specific, reacting only with antibodies from EHV-4 infected horses, not EHV-1. nih.gov
Homology The gene for EHV-4 gG (ORF4) shows 52% similarity to the gX gene of pseudorabies virus (PRV gG homolog) and the protein has 28% amino acid identity with PRV gX and 16% with HSV-2 gG. nih.gov
Structural Forms Three species of EHV-4 gG exist: a full-length 68 kDa virion-associated form (gGVL), a 12 kDa virion-associated C-terminal fragment (gGVS), and a 60 kDa secreted N-terminal fragment (gGS). gGS is secreted as a 120 kDa disulfide-linked homodimer. nih.gov
Role in Replication Studies on an EHV-4 gG deletion mutant showed no significant difference in replication cycle, virus titers, or plaque formation in cell culture compared to the parental virus. nih.gov
Immune Modulation Unlike EHV-1 gG, which can inhibit neutrophil migration, supernatants from cells infected with EHV-4 gG-expressing virus were unable to interfere with chemotaxis. This suggests a difference in the immunomodulatory potential between the gG proteins of EHV-1 and EHV-4. nih.govresearchgate.net

Properties

CAS No.

148349-55-7

Molecular Formula

C9H6N2O3

Synonyms

glycoprotein G, Equid herpesvirus 4

Origin of Product

United States

Ii. Molecular Characterization and Structural Attributes of Ehv 4 Gg

Genomic Localization and Open Reading Frame (ORF) Designation of the EHV-4 gG Gene

The gene encoding glycoprotein (B1211001) G in Equid herpesvirus 4 is designated as ORF4. nih.gov It is located in the unique short (US) region of the EHV-4 genome, specifically towards the internal repeat structure. nih.gov This genomic placement is consistent with the location of gG homologs in other alphaherpesviruses. Four open reading frames (ORFs) have been identified in this region of the EHV-4 genome. nih.gov ORF4 exhibits a 52% similarity to the gene that encodes for the gX protein in Pseudorabies virus (PRV), which is a homolog of the gG protein in Herpes Simplex Virus 2 (HSV-2). nih.gov This homology was a key factor in its designation as the EHV-4 gG gene. nih.gov

Predicted Amino Acid Sequence Analysis and Structural Features of EHV-4 gG

The ORF4 of the EHV-4 gG gene codes for a primary translational product consisting of 405 amino acids. nih.govuniprot.org The predicted molecular weight of this primary product is approximately 44 kDa. nih.gov Analysis of the amino acid sequence reveals characteristics typical of an envelope glycoprotein, including a signal sequence at the N-terminus and a transmembrane domain near the C-terminus. nih.govuniprot.org

N-terminal and C-terminal Domain Analysis

The predicted amino acid sequence of EHV-4 gG showcases distinct N-terminal and C-terminal domains. A signal sequence is present at the N-terminus, spanning amino acid positions 1-19. uniprot.org Following this is the main chain of the glycoprotein, which constitutes the bulk of the protein from amino acids 20 to 405. uniprot.org A significant feature is the presence of a type-specific region located at the C-terminal end of the gG protein, which is crucial for distinguishing between EHV-4 and the closely related Equid herpesvirus 1 (EHV-1). researchgate.net The extreme C-terminus contains a predicted transmembrane helical domain from amino acid positions 389 to 405, anchoring the protein in the viral or cellular membrane. uniprot.org

Post-Translational Modification Studies

Following translation, the EHV-4 gG protein undergoes several modifications that are critical for its proper folding, trafficking, and function. These modifications include glycosylation and proteolytic cleavage.

Glycosylation Patterns and Carbohydrate Side Chain Composition

The predicted amino acid sequence of EHV-4 gG contains five potential sites for N-linked glycosylation at asparagine residues located at positions 83, 138, 174, 221, and 288. uniprot.org Experimental evidence has confirmed that EHV-4 gG is a glycoprotein. nih.gov Studies have identified a secreted form of gG with a molecular weight of approximately 63 kDa, which is larger than the predicted 44 kDa of the primary translation product, indicating significant glycosylation. nih.gov Another study reported a diffuse protein of about 60-62 kDa in both infected cell lysates and the supernatant. researchgate.net The exact composition of the carbohydrate side chains has not been fully detailed in the available literature.

Proteolytic Cleavage and Generation of gG Species (e.g., gGVL, gGVS, gGS)

The EHV-4 gG protein is known to undergo proteolytic cleavage, resulting in different forms of the protein. At least part of the EHV-4 gG is secreted from infected cells. nih.gov This secreted form is a key characteristic, making it the third alphaherpesvirus gG homologue known to be secreted. nih.gov In addition to the secreted form, two virion-associated forms of gG have been identified. researchgate.net One study using non-reducing SDS-PAGE detected two major virion-associated species of gG at approximately 140 kDa and 20 kDa, and a secreted form at 120 kDa. researchgate.net These were suggested to be disulfide-linked homodimers of 68 kDa, 12 kDa, and 60 kDa species, respectively, that are observed under reducing conditions. researchgate.net While the specific cleavage sites and the enzymes responsible for generating these different gG species (which might be analogous to gGVL, gGVS, and gGS in other systems) are not fully elucidated for EHV-4, the presence of these multiple forms points to a complex post-translational processing pathway.

Iii. Gene Expression, Cellular Localization, and Protein Processing

Transcriptional and Translational Regulation of EHV-4 gG Expression

The gene encoding glycoprotein (B1211001) G in EHV-4 is designated as ORF4 and is located in the unique short (US) region of the viral genome. nih.gov The expression of this gene leads to the production of a type-specific glycoprotein, a characteristic that allows it to be used in serological tests to differentiate between EHV-4 and the closely related Equid herpesvirus 1 (EHV-1). nih.govaaep.orgnih.gov

The primary translational product of the EHV-4 gG gene is a polypeptide of 405 amino acids with a predicted molecular weight of 44 kDa. nih.gov However, the mature, glycosylated form of the protein has a higher molecular weight. nih.gov While detailed studies on the specific transcriptional promoters and translational control elements for the EHV-4 gG gene are not extensively covered in the available research, its expression follows the general cascade of herpesvirus gene regulation (immediate-early, early, and late genes). As a structural glycoprotein, its expression is expected to occur during the late phase of the viral replication cycle, concurrent with the assembly of new virions. Quantitative PCR (qPCR) assays targeting the glycoprotein B (gB) gene, another late gene, are used to detect lytic infection, indicating active viral replication and transcription of structural proteins. ucdavis.edu

Table 1: Characteristics of the EHV-4 Glycoprotein G Gene and Protein

Feature Description Source(s)
Gene Name gG (ORF4) nih.gov
Organism Equine herpesvirus 4 (EHV-4) uniprot.org
Genomic Location Unique Short (US) region nih.gov
Protein Name Envelope glycoprotein G uniprot.org
Amino Acid Count 405 nih.govuniprot.org
Predicted MW 44 kDa (primary product) nih.gov

| Mature MW | ~63 kDa (secreted, glycosylated form) | nih.gov |

Intracellular Trafficking and Membrane Association of EHV-4 gG

EHV-4 gG is synthesized as a type I membrane protein, meaning it has a single pass through the lipid bilayer with its N-terminus oriented towards the lumen of the endoplasmic reticulum (ER) or the extracellular space, and its C-terminus in the cytoplasm. uniprot.org The protein's journey through the cell begins with a signal peptide at its N-terminus (amino acids 1-19) that directs the nascent polypeptide chain into the ER for synthesis and processing. uniprot.org

Within the ER and subsequent Golgi apparatus, the gG protein undergoes significant post-translational modification, most notably N-linked glycosylation, which is carried out by host cell enzymes. uniprot.org At least five potential N-linked glycosylation sites have been identified through sequence analysis. uniprot.org These modifications are crucial for proper protein folding, stability, and function.

As a membrane-associated protein, EHV-4 gG is trafficked through the cell's secretory pathway. Its final destinations within the infected cell include the host cell's plasma membrane and, ultimately, the envelope of new viral particles. uniprot.org Its presence in the virion membrane classifies it as a viral envelope protein. uniprot.org

Table 2: Cellular Localization and Processing of EHV-4 gG

Feature Description Source(s)
Protein Type Single-pass type I membrane protein uniprot.org
Signal Peptide Amino acids 1-19 uniprot.org
Post-Translational Modifications N-linked glycosylation (5 potential sites) uniprot.org
Cellular Locations - Cell Membrane- Viral Envelope- Virion Membrane uniprot.org

| Trafficking Pathway | Endoplasmic Reticulum -> Golgi Apparatus -> Plasma Membrane/Virion | uniprot.orgnih.gov |

Secretion Mechanisms of EHV-4 gG into the Extracellular Environment

A distinguishing characteristic of EHV-4 gG is that a significant portion of the protein is secreted from infected cells into the extracellular environment. nih.gov Research has identified a 63K glycoprotein in the supernatant of EHV-4-infected cell cultures, which was confirmed to be the secreted form of gG. nih.gov This makes EHV-4 gG one of several alphaherpesvirus gG homologues known to be, at least in part, secreted. nih.gov

The precise mechanism for secretion, such as whether it involves proteolytic cleavage of the membrane-anchored form to release the ectodomain, is not fully detailed in the available literature. However, the presence of the soluble form is well-documented. nih.gov This secreted nature is pivotal for its use in diagnostic assays, as the protein can be detected in samples from infected animals. nih.govaaep.orgnih.gov

Interestingly, the functional consequence of EHV-4 gG secretion appears to differ from that of its EHV-1 counterpart. While secreted EHV-1 gG can inhibit the migration of neutrophils (a process known as chemotaxis), supernatants from cells infected with EHV-4 were found to be unable to interfere with this process. nih.gov This functional difference in the secreted forms of gG may contribute to the distinct pathogenic profiles of EHV-1 and EHV-4. nih.gov

Iv. Functional Role of Ehv 4 Gg in Viral Pathogenesis and Host Pathogen Interactions

Assessment of EHV-4 gG Essentiality for Viral Replication in Vitro

The essentiality of glycoprotein (B1211001) G for the replication of EHV-4 in cell culture has been a subject of investigation, yielding findings that highlight its classification as a non-essential protein for the basic viral life cycle. Homologs of gG in several alphaherpesviruses are recognized as minor, non-essential membrane-anchored glycoproteins. nih.gov

To precisely determine the role of gG in EHV-4 replication, researchers have employed bacterial artificial chromosome (BAC) technology to create deletion mutants of the virus lacking the gG gene. In a study characterizing one such EHV-4 gG-negative strain, no significant differences were observed in the replication cycle when compared to the wild-type parental virus in cell culture. nih.gov Furthermore, key parameters of viral propagation, such as virus titers and the formation of plaques (zones of cell death) in cell monolayers, were comparable between the gG-deleted mutant and the parental EHV-4. nih.gov These results strongly indicate that EHV-4 gG is not required for the virus to replicate within cultured cells. nih.gov It is noteworthy, however, that these findings have been reported to conflict with a previously published study on a different EHV-4 strain, suggesting potential strain-specific variations. nih.gov

Contributions of EHV-4 gG to Viral Pathogenesis in Experimental Models

While EHV-4 gG may be dispensable for replication in vitro, its role in viral pathogenesis—the process by which it causes disease in a host organism—is more nuanced. EHV-4 infection is typically confined to the upper respiratory tract, whereas the closely related EHV-1 can cause more severe, systemic disease, including abortion and neurological disorders. nih.govmsu.eduaaep.org Research suggests that differences in the function of their respective gG proteins contribute to this disparity in pathogenic potential.

Experimental studies using a mouse model have been instrumental in dissecting the contribution of gG to pathogenesis. In one key study, researchers created a recombinant EHV-1 virus where the native gG gene was replaced with that of EHV-4 (vOH-gG4). nih.gov The ability of this chimeric virus to modulate the host immune response was then assessed. Analysis of bronchoalveolar lavages (BALs) from mice infected with the various mutant viruses revealed differences in neutrophil recruitment to the lungs. nih.gov The findings from these in vivo experiments correlated with in vitro observations, underscoring that the functional differences in gG between EHV-1 and EHV-4 have a tangible impact on the inflammatory response during an infection. nih.gov

Interaction with Host Factors

The primary mechanism by which alphaherpesvirus gG proteins influence pathogenesis is through their interaction with host immune modulators, specifically chemokines. Chemokines are signaling proteins that direct the migration of immune cells to sites of inflammation or infection.

A defining functional difference between EHV-1 gG and EHV-4 gG lies in their ability to bind chemokines. EHV-1 gG is known to act as a chemokine-binding protein, effectively sequestering these signaling molecules and dampening the subsequent immune cell recruitment. This immunomodulatory function is believed to help the virus evade the host's initial defense mechanisms.

In contrast, studies have demonstrated that EHV-4 gG lacks this chemokine-binding capability. In vitro experiments using supernatants from cells infected with a recombinant EHV-1 expressing EHV-4 gG (vOH-gG4) showed that these supernatants were unable to inhibit neutrophil migration. nih.govresearchgate.net This loss of function indicates that EHV-4 gG does not bind and neutralize the chemokines responsible for attracting neutrophils. Further experiments with chimeric viruses, where different domains of the gG protein were swapped between EHV-1 and EHV-4, revealed that the chemokine-binding function is complex and not solely attributable to one specific region, such as the hypervariable region. nih.gov

The differential chemokine-binding properties of EHV-1 and EHV-4 gG directly translate to their ability to modulate immune cell recruitment. Neutrophils are among the first immune cells to arrive at a site of infection, playing a critical role in clearing pathogens.

In vitro chemotaxis assays have provided direct evidence of this functional divergence. As mentioned, supernatants from cells infected with wild-type EHV-1 can inhibit the migration of neutrophils toward a chemoattractant. nih.gov However, when cells are infected with an EHV-1 mutant that has its gG gene deleted (vOH-ΔgG1) or replaced by EHV-4 gG (vOH-gG4), this inhibitory effect is lost. nih.govresearchgate.net This demonstrates that EHV-4 gG does not interfere with neutrophil chemotaxis, unlike its EHV-1 counterpart. These findings from cell culture were mirrored in in vivo mouse models, where the presence or absence of a functional chemokine-binding gG influenced the number of neutrophils found in the lungs following infection. nih.gov

Virus StrainEffect on Neutrophil Chemotaxis (In Vitro)Reference
EHV-1 (Wild-Type) Interference/Inhibition nih.gov
EHV-1 gG Deletion Mutant (vOH-ΔgG1) No Interference/Inhibition nih.govresearchgate.net
EHV-1 with EHV-4 gG (vOH-gG4) No Interference/Inhibition nih.govresearchgate.net

Comparative Functional Analysis with EHV-1 gG and Other Alphaherpesvirus gG Homologs

The functional profile of EHV-4 gG is best understood through comparison with its homologs, particularly EHV-1 gG. While both are type I membrane glycoproteins, their divergence in function has significant implications for viral pathogenesis. nih.govuniprot.org The primary distinction is the potent immunomodulatory, chemokine-binding activity of EHV-1 gG, which is absent in EHV-4 gG. nih.gov This difference is a key factor contributing to the ability of EHV-1 to establish a more profound viremia (presence of virus in the blood) by dampening the initial immune response, allowing for systemic spread to secondary sites like the uterus and central nervous system. nih.govmsu.edu In contrast, the inability of EHV-4 gG to interfere with neutrophil recruitment likely contributes to a more effective and rapid local immune response that restricts the virus primarily to the respiratory epithelium. nih.govwikipedia.org

This functional paradigm, where a secreted or membrane-bound viral protein acts as an immune-evasion molecule by binding chemokines, is a strategy observed in other herpesviruses, although the specifics can vary. The comparison between EHV-1 and EHV-4 gG provides a clear example of how subtle changes in a single viral protein can dramatically alter the pathogenic outcome of infection.

FeatureEHV-4 gGEHV-1 gGGeneral Alphaherpesvirus gGReference
Essential for In Vitro Replication NoNoGenerally No nih.gov
Chemokine Binding NoYesVariable nih.gov
Inhibition of Neutrophil Chemotaxis NoYesVariable nih.govresearchgate.net
Association with Pathogenesis Limited to local respiratory infectionContributes to systemic spread and severe diseaseVaries by virus nih.govmsu.eduwikipedia.org

V. Immunogenicity and Host Immune Response to Ehv 4 Gg

Elicitation of Humoral Immune Responses against EHV-4 gG

The humoral immune response to EHV-4 infection is characterized by the production of antibodies targeting various viral proteins, with glycoprotein (B1211001) G being a prominent antigen.

Type-Specific Antibody Production Induced by EHV-4 gG

A crucial aspect of the antibody response to EHV-4 gG is its type-specificity. The C-terminal region of gG is highly variable between EHV-1 and EHV-4, making it a valuable target for differentiating between infections caused by these two viruses. asm.orgnih.gov Research has shown that sera from horses infected with EHV-4 specifically recognize the C-terminal region of EHV-4 gG. asm.orgnih.gov This has led to the development of enzyme-linked immunosorbent assays (ELISAs) that utilize this type-specific region as an antigen to serologically distinguish between EHV-1 and EHV-4 infections. asm.orgnih.govavma.org These type-specific ELISAs have proven useful for seroepidemiological studies and for the diagnosis of EHV-4 infections in the field. asm.orgaaep.org

Studies have demonstrated that after an EHV-4 infection, there is a significant increase in the levels of immunoglobulin Ga (IgGa) and IgGb antibodies against the EHV-4-specific region of gG. nih.gov While both isotypes increase, IgGa levels tend to decrease more rapidly than IgGb levels. nih.gov This specific antibody response is crucial for understanding the equine immune response to EHV-4. nih.gov

Cross-Reactivity with Antibodies to EHV-1 gG and Other Viral Antigens

While the C-terminal region of gG allows for type-specific antibody detection, it is important to note that EHV-1 and EHV-4 are closely related alphaherpesviruses with extensive genomic and antigenic cross-reactivity. avma.org This can lead to the production of cross-reactive antibodies that recognize conserved epitopes on other viral proteins. woah.orgplos.org Traditional serological tests like the virus neutralization (VN) and complement fixation (CF) tests often detect these cross-reactive antibodies, which can complicate the interpretation of results when trying to differentiate between EHV-1 and EHV-4 infections. avma.orgwoah.orgnih.gov

For instance, after a primary infection with EHV-4, horses may develop antibodies that also react with EHV-1 antigens in VN and CF assays. avma.org However, type-specific ELISAs based on the variable region of gG can successfully differentiate between the antibody responses to EHV-1 and EHV-4, even in the presence of these cross-reactive antibodies. avma.org The existence of this cross-reactivity highlights the importance of using gG-based assays for specific serodiagnosis.

Characterization of B-Cell Epitopes on EHV-4 gG

Research has focused on identifying specific B-cell epitopes within the type-specific region of EHV-4 gG to further refine diagnostic tools. A major immunogenic B-cell epitope has been identified within a 24-amino-acid repeat sequence in the type-specific region of the EHV-4 gG protein. asm.orgnih.gov

Subsequent investigations using synthetic peptides have pinpointed a 12-mer peptide, MKNNPIYSEGSL , as a major B-cell epitope specific for EHV-4 infection. asm.orgnih.gov This peptide reacts strongly with sera from horses infected with EHV-4. asm.org While this 12-mer epitope is highly immunogenic and sufficient for detecting EHV-4 infection, studies suggest that the larger repeat sequence may contain other B-cell epitopes. asm.org

Further research has also identified another potential B-cell epitope, an 11-mer peptide with the sequence MKNNPVYSESL . nih.gov This peptide was found to react specifically with sera from horses naturally infected with certain EHV-4 strains, indicating some heterogeneity in the B-cell epitopes within the type-specific region of different EHV-4 isolates. nih.gov

Table 1: Identified B-Cell Epitopes on EHV-4 gG

Epitope Sequence Length Significance Reference
MKNNPIYSEGSL 12-mer Major B-cell epitope specific for EHV-4 infection. asm.orgnih.gov
MKNNPVYSESL 11-mer Another potential B-cell epitope found in some EHV-4 isolates. nih.gov

Vi. Diagnostic and Serological Applications of Ehv 4 Gg

Development of EHV-4 gG-Based Serological Assays

The development of serological assays based on EHV-4 gG has revolutionized the ability to specifically detect antibodies against this virus. These assays overcome the challenge of extensive cross-reactivity observed in traditional serological tests like the virus neutralization (VN) and complement fixation (CF) tests, which cannot reliably distinguish between EHV-1 and EHV-4 infections. woah.orgavma.orgmdpi.com

Enzyme-linked immunosorbent assays (ELISAs) that employ recombinant EHV-4 gG as an antigen are a cornerstone of modern EHV-4 diagnostics. In these assays, a portion of the EHV-4 gG gene, typically the highly divergent C-terminal region, is expressed in a suitable system, such as E. coli, to produce a recombinant protein. nih.gov This protein is then used to coat the wells of an ELISA plate. When serum from a horse that has been infected with EHV-4 is added, antibodies specific to EHV-4 gG will bind to the recombinant antigen. This binding is subsequently detected by a secondary antibody conjugated to an enzyme, which produces a measurable colorimetric change.

The key advantage of this approach is its high specificity. The gG proteins of EHV-1 and EHV-4 are sufficiently different in their amino acid sequences, particularly in their C-terminal regions, to elicit distinct antibody responses. nih.gov This allows for the development of type-specific ELISAs that can differentiate between antibodies to EHV-4 and EHV-1. nih.gov Commercial ELISA kits are available that utilize this technology, providing a standardized and high-throughput method for serological testing. aaep.orginnovative-diagnostics.com

A study comparing different serological assays found that an ELISA based on recombinant gG could specifically detect EHV-4 antibodies in experimentally infected foals, whereas traditional CF and VN tests showed cross-reactivity with EHV-1. avma.org This highlights the superior specificity of gG-based ELISAs.

Table 1: Comparison of Serological Assays for EHV-4 Antibody Detection

Assay Type Principle Specificity for EHV-4 Throughput Key Findings from Research
Recombinant gG ELISA Detects antibodies to a specific, type-specific region of the EHV-4 gG protein. nih.gov High, allows differentiation from EHV-1. nih.govavma.org High, suitable for large-scale screening. hblb.org.uk Can specifically detect seroconversion to EHV-4 in experimentally and naturally infected horses. avma.orgnih.gov
Peptide-Based ELISA Utilizes short, synthetic peptides representing specific epitopes of EHV-4 gG. nih.govnih.gov High, can be designed to be highly specific. nih.gov High, cost-effective antigen production. nih.gov Longer peptides (e.g., 24-mer) can offer greater sensitivity than shorter ones (e.g., 12-mer). nih.gov
Virus Neutralization (VN) Test Measures the ability of serum antibodies to neutralize live virus and prevent infection of cell cultures. Low, significant cross-reactivity between EHV-1 and EHV-4. woah.orgavma.org Low, labor-intensive and time-consuming. aaep.org Often fails to differentiate between EHV-1 and EHV-4 responses, especially after multiple exposures. avma.org

| Complement Fixation (CF) Test | Detects antibodies that can "fix" complement in the presence of a specific antigen. | Low, extensive cross-reactivity between EHV-1 and EHV-4. woah.orgavma.org | Moderate, can be complex to perform. hblb.org.uk | Shows cross-reactive antibody responses, making it difficult to identify the specific infecting virus. avma.org |

An alternative and refined approach to recombinant protein-based ELISAs is the use of synthetic peptides. These peptides correspond to specific, immunodominant B-cell epitopes within the EHV-4 gG protein. The development of peptide-based ELISAs involves identifying short amino acid sequences that are specifically recognized by antibodies from EHV-4 infected horses but not by those from EHV-1 infected horses. nih.govnih.gov

Research has identified specific peptide sequences within the C-terminal region of EHV-4 gG that are highly antigenic and type-specific. For instance, a 24-amino-acid repeat sequence has been shown to be a major B-cell epitope. nih.gov Further studies have demonstrated that ELISAs using a synthetic 24-mer peptide (gG4-24-mer) as an antigen are significantly more sensitive than those using a shorter 12-mer peptide (gG4-12-mer) derived from the same region. nih.gov In one study, the gG4-24-mer ELISA detected 92.5% of naturally infected horses, compared to 70.0% for the gG4-12-mer ELISA. nih.gov

Peptide-based ELISAs offer several advantages, including cost-effective and highly consistent antigen production, as well as the potential for enhanced specificity by focusing on unique viral epitopes. nih.gov These assays have proven to be robust in determining the EHV-4 antibody status in field samples. nih.gov

Differentiation of EHV-4 and EHV-1 Infections using gG-Specific Assays

The primary clinical utility of gG-based serological assays lies in their ability to differentiate between EHV-4 and EHV-1 infections. nih.gov This is crucial because while both viruses can cause respiratory disease (rhinopneumonitis), EHV-1 is more commonly associated with more severe outcomes such as abortion storms and neurological disease (equine herpesvirus myeloencephalopathy, EHM). msu.eduyoutube.com Therefore, accurately identifying the causative agent is essential for prognosis, outbreak management, and the implementation of appropriate control measures.

Traditional serological methods are hampered by the antigenic relatedness of the two viruses, leading to cross-reactive antibody responses that make a definitive diagnosis based on a single serum sample impossible. woah.orgavma.org In contrast, gG-specific ELISAs, by targeting the non-cross-reactive glycoprotein (B1211001) G, can identify the specific virus to which a horse has been exposed. nih.gov For example, a horse serum that is positive in an EHV-4 gG ELISA but negative in an EHV-1 gG ELISA indicates a past or present infection with EHV-4.

The use of paired acute and convalescent serum samples, collected 10 to 21 days apart, remains the gold standard for diagnosing a recent infection. woah.orgaaep.org A significant (typically four-fold or greater) rise in gG-specific antibody titers is confirmatory of a recent infection with the corresponding virus. aaep.orgmdpi.com

Utility of EHV-4 gG in Epidemiological Surveillance and Diagnosis of EHV-4 Infection in Equine Populations

EHV-4 gG-based serological assays are invaluable tools for epidemiological surveillance. They allow for large-scale studies to determine the prevalence and incidence of EHV-4 infections within and between different horse populations. mdpi.comveteringroup.us Such studies have revealed that EHV-4 is endemic in most horse populations worldwide, with a high seroprevalence. mdpi.comnih.gov

These assays are instrumental in understanding the dynamics of EHV-4 transmission, such as the role of mares in transmitting the virus to their foals. veteringroup.us Seroepidemiological surveys using gG-specific ELISAs can identify risk factors for infection and inform vaccination strategies. For instance, by differentiating between EHV-1 and EHV-4 antibodies, researchers can more accurately assess the impact of EHV-4 as a cause of respiratory disease in young horses. nih.govmerck-animal-health-usa.com

In the context of an outbreak of respiratory disease, gG-specific ELISAs, in conjunction with direct diagnostic methods like polymerase chain reaction (PCR), can rapidly identify the causative agent. msu.edumdpi.com This allows for the swift implementation of targeted biosecurity measures to control the spread of the virus. equinesurveillance.org The ability to accurately diagnose EHV-4 infections helps to prevent unnecessary restrictions that might be imposed if the more pathogenic EHV-1 were suspected.

Table 2: Mentioned Compounds

Compound Name
Glycoprotein G, Equid herpesvirus 4
Glycoprotein G, Equid herpesvirus 1
Glutathione S-transferase

Viii. Genetic Variation, Evolution, and Phylogenetic Analysis of Ehv 4 Gg

Analysis of EHV-4 gG Gene Sequence Diversity among Field Isolates

Specific investigations into the gG gene have pinpointed notable sequence diversity. A study focusing on a type-specific region of gG in several Japanese EHV-4 field isolates identified variations in amino acid sequences, particularly within regions containing repetitive elements. These repeats house distinct B-cell epitopes, designated G1 and G13. Analysis of isolates like TH20p, 87c34, H45, and the reference strain NS80567 showed differences in these repeat patterns. For instance, most EHV-4 isolates possess repeat sequences containing both G1 and G13 epitopes, whereas the TH20p isolate was found to have a repeat region containing only the G1 epitope. This variation in epitope-containing repeats highlights the genetic diversity within the gG gene of circulating EHV-4 strains.

Furthermore, broader genomic studies of Japanese and Australian EHV-4 isolates have identified two distinct phylogenetic clusters (I and II). nih.gov However, this clustering, based on whole-genome analysis, did not appear to correlate with the clinical outcome of the infection, such as respiratory disease versus abortion. nih.gov

Molecular Epidemiology Studies Based on EHV-4 gG Gene Sequences

The unique, type-specific nature of glycoprotein (B1211001) G makes it an invaluable tool for the molecular epidemiology of EHV-4. asm.org Because the gG protein from EHV-4 does not cross-react with antibodies generated against EHV-1 gG, it allows for the clear serological differentiation between infections caused by these two closely related viruses. asm.orgnih.gov

This property has been leveraged in the development of commercial enzyme-linked immunosorbent assays (ELISAs). These diagnostic kits, such as the Svanovir™ EHV-1/EHV-4 gG-ELISA, use recombinant gG proteins to specifically detect and distinguish between antibodies against EHV-1 and EHV-4 in horse serum. aaep.org This capability is crucial for epidemiological surveillance, for understanding the prevalence and circulation of each virus within horse populations, and for managing outbreaks.

While some multiplex qPCR diagnostic assays target the gG gene for the specific detection of EHV-1, they often use a different target, such as the glycoprotein B (gB) gene, for EHV-4. frontiersin.org Nonetheless, the principle of using type-specific genes like gG for epidemiological purposes is well-established. The observed variability in the gG gene, such as the different repeat patterns found in Japanese isolates, also presents a potential marker for more detailed epidemiological tracing to track the spread of specific viral lineages during an outbreak. nih.gov

Phylogenetic Relationships of EHV-4 gG with Other Equid Herpesviruses and Alphaherpesviruses

When compared to more distant alphaherpesviruses, the relationship becomes clearer. The amino acid sequence of EHV-4 gG shares only 28% identity with its homolog in Pseudorabies virus (PRV), known as gX, and just 16% identity with the gG protein of Herpes simplex virus 2 (HSV-2). nih.gov This demonstrates a distant evolutionary relationship, although key functional domains may show higher conservation.

Phylogenetic trees constructed using whole-genome sequences or other conserved genes like gB consistently show EHV-4 clustering with other alphaherpesviruses such as EHV-1, and being clearly distinct from equine gammaherpesviruses like EHV-2 and EHV-5.

Identification of Genetically Stable and Variable Regions within the EHV-4 gG Gene

The EHV-4 glycoprotein G gene contains both genetically stable (conserved) and highly variable regions.

Stable Regions: A notable conserved area is the N-terminal region of the protein. This region shows significant sequence identity with the gG homologs of other alphaherpesviruses, such as PRV gX and HSV-2 gG. Specifically, the conservation of four cysteine residues within this N-terminal domain across these different viruses suggests it is a structurally and functionally important, and therefore genetically stable, part of the protein. nih.gov

Variable Regions: Conversely, other parts of the EHV-4 gG gene exhibit considerable variability. The most prominent variable region identified is the section containing tandem repeat sequences. As observed in Japanese field isolates, the number and composition of these repeats can differ between strains. This region contains the immunodominant, type-specific B-cell epitopes (G1 and G13). The variation in this part of the gene, leading to the presence or absence of certain epitopes, is a primary source of the genetic and antigenic diversity seen among EHV-4 isolates. nih.gov This hypervariable region is a key focus for understanding viral evolution and for the design of specific diagnostic reagents. nih.gov

Ix. Advanced Research Methodologies and Future Directions in Ehv 4 Gg Studies

In Vitro and Ex Vivo Models for EHV-4 gG Functional Studies

To understand the functional intricacies of EHV-4 gG, researchers are employing a range of specialized in vitro and ex vivo models. These systems provide controlled environments to dissect the protein's interactions and effects outside of a living animal.

In vitro models are fundamental to this research. Cell culture systems using equine dermal (ED) cells or other permissive cell lines are routinely used for the isolation and propagation of EHV-4. researchgate.netresearchgate.net The creation of gG-deleted mutant viruses using bacterial artificial chromosome (BAC) technology allows for direct comparison with the parental virus, helping to elucidate the specific functions of gG in viral replication and cell-to-cell spread. nih.gov Functional assays, such as in vitro chemotaxis assays, have been instrumental in studying the chemokine-binding properties of gG homologues. nih.govplos.org These assays have revealed that unlike EHV-1 gG, EHV-4 gG does not appear to function as a viral chemokine-binding protein (vCKBP), a significant finding in understanding the differential pathogenesis of these two closely related viruses. nih.gov The expression of recombinant gG, often using baculovirus systems, allows for the production of purified protein for use in binding studies and the development of diagnostic assays. mdpi.com

Ex vivo models bridge the gap between simplified in vitro cultures and complex in vivo systems. The use of equine nasal explants and equine respiratory epithelial cell (EREC) cultures provides a more physiologically relevant environment, preserving the architecture of the primary site of EHV-4 infection. mpg.deresearchgate.net These models are crucial for investigating the early stages of host-pathogen interactions at the mucosal surface and have been used to demonstrate that EHV-4 replication is largely restricted to the respiratory epithelium. researchgate.net By studying the behavior of the virus in these explants, researchers can gain insights into the role of gG in the context of a differentiated and polarized epithelial layer.

Model System Application in EHV-4 gG Research Key Findings/Insights
Cell Cultures (e.g., ED cells) Virus isolation, propagation, and titration; studies with gG-deleted mutants.gG is non-essential for EHV-4 replication in these standard cell lines. nih.gov
Baculovirus Expression System Production of recombinant gG protein for functional and diagnostic use.Enables detailed studies of gG properties without the confounding presence of other viral proteins. mdpi.com
In Vitro Chemotaxis Assays Assessment of chemokine-binding and modulatory functions.EHV-4 gG lacks the broad chemokine-binding activity observed in its EHV-1 counterpart. nih.gov
Equine Nasal Explants Study of early host-pathogen interactions at the respiratory mucosa.Provides a platform to study viral entry and spread in a near-native tissue environment. mpg.deresearchgate.net
Equine Respiratory Epithelial Cell (EREC) Cultures Investigation of viral interactions with differentiated respiratory cells.Confirms the tropism of EHV-4 for respiratory epithelial cells. mpg.de

Application of Advanced Genomic and Proteomic Techniques to EHV-4 gG Research

Genomic and proteomic technologies have revolutionized the study of EHV-4 gG, enabling detailed analysis at the molecular level.

Genomic Techniques: Polymerase chain reaction (PCR) and quantitative PCR (qPCR) are standard tools for the sensitive detection of EHV-4 DNA in clinical samples like nasal swabs. nih.govaphia.gov.tw These techniques can be designed to be highly specific for EHV-4, often targeting the glycoprotein (B1211001) G gene itself, allowing for differentiation from EHV-1. aphia.gov.tw Next-generation sequencing (NGS) has enabled the determination of the complete 144 kbp genome of EHV-4 isolates, facilitating detailed comparative genomics. researchgate.netnih.gov This has revealed the genetic stability of EHV-4 in some instances, while also identifying genetic diversity and unique point mutations in the gG gene among different isolates. nih.gov Restriction fragment length polymorphism (RFLP) analysis, though an older technique, has also been used to differentiate EHV-4 isolates based on their genomic profiles. researchgate.net The creation of gG-deleted mutant viruses through advanced molecular techniques like BAC mutagenesis has been pivotal in functional studies. nih.gov

Proteomic Techniques: On the protein level, enzyme-linked immunosorbent assays (ELISAs) using synthetic peptides derived from the type-specific C-terminal region of gG are widely used for the serological differentiation of EHV-4 and EHV-1 infections. nih.govnih.gov These peptide-based ELISAs are valuable tools for epidemiological studies and for assessing the antibody response in infected horses. nih.gov Western blotting and radioimmunoprecipitation have been employed to identify and characterize the different isoforms of gG, including its expression and potential post-translational modifications. Furthermore, the use of Glutathione-S-transferase (GST) fusion proteins of gG in ELISAs represents another approach to produce antigens for serological testing. researchgate.net While not yet extensively applied specifically to EHV-4 gG, advanced proteomic techniques such as mass spectrometry hold the potential to identify post-translational modifications, like glycosylation, and to discover novel protein-protein interactions between gG and host factors.

Technique Specific Application to EHV-4 gG Information Gained
qPCR Detection and quantification of EHV-4 viral DNA, often targeting the gG gene.Rapid and sensitive diagnosis of EHV-4 infection. nih.govaphia.gov.tw
Next-Generation Sequencing (NGS) Complete genome sequencing of EHV-4 isolates.Identification of genetic diversity, point mutations, and phylogenetic relationships of the gG gene. nih.govnih.gov
RFLP Analysis Differentiation of viral isolates based on DNA digestion patterns.Characterization of different EHV-4 strains in outbreak investigations. researchgate.net
Peptide-based ELISA Serological detection of type-specific antibodies against the C-terminus of gG.Differentiation between EHV-4 and EHV-1 exposure in horses. nih.govnih.gov
Western Blotting Identification and characterization of gG protein isoforms.Understanding the expression and processing of the gG protein.
BAC Mutagenesis Creation of gG-deleted EHV-4 mutants.Enables functional studies of gG by comparing mutant and wild-type viruses. nih.gov

Systems Biology Approaches to Elucidate EHV-4 gG Networks

The application of systems biology to the study of EHV-4 gG is still in its nascent stages. This approach aims to understand the complex web of interactions between viral components and the host cell by integrating large-scale datasets from genomics, proteomics, and other "-omics" fields. While specific studies focusing on EHV-4 gG are limited, the principles of systems biology offer a powerful framework for future research.

The goal would be to construct a comprehensive protein-protein interaction (PPI) network for EHV-4, with a particular focus on gG. This can be initiated through high-throughput methods like yeast two-hybrid (Y2H) screens to identify potential binding partners of gG within the viral proteome and, more importantly, within the host cell proteome. plos.org Computational modeling and network analysis could then be used to analyze these interactions, predict their functional consequences, and identify key hubs and pathways that are perturbed by gG expression. nih.gov

For instance, by integrating transcriptomic data from EHV-4 infected cells (with and without gG expression) with the PPI network, researchers could identify host signaling pathways that are specifically modulated by gG. This could reveal novel mechanisms of immune evasion or other pathogenic processes that are not apparent from single-gene or single-protein studies. Mathematical modeling of these host-pathogen interaction networks could further simulate the dynamics of infection and predict the impact of targeting specific gG interactions. mpg.de Although these sophisticated approaches have been more extensively applied to other herpesviruses, their future application to EHV-4 gG holds immense promise for a holistic understanding of its function. nih.govplos.org

Emerging Research Avenues for EHV-4 gG in Host-Pathogen Interaction and Immune Evasion

Future research on EHV-4 gG is poised to explore several exciting avenues, primarily centered on its role in host-pathogen interactions and the stark functional differences compared to its EHV-1 counterpart.

A major focus of ongoing and future studies is to definitively unravel why EHV-4 gG, unlike EHV-1 gG, does not exhibit broad chemokine-binding activity. nih.gov Research using chimeric gG proteins, where domains are swapped between EHV-1 and EHV-4 gG, is a promising strategy to pinpoint the specific molecular determinants responsible for this functional divergence. Identifying these regions could provide profound insights into the evolution of viral immune evasion strategies and the distinct pathogenic outcomes of EHV-1 and EHV-4 infections.

Another emerging area is the investigation of potential, as-yet-undiscovered functions of EHV-4 gG. While it may not be a potent chemokine scavenger, it could have other immunomodulatory roles or be involved in aspects of the viral life cycle that are not readily apparent in standard cell culture models. For example, its role in the infection of specific cell types within the respiratory mucosa or its interaction with specific components of the equine innate immune system warrants further investigation.

The development of more refined diagnostic tools based on gG remains a key objective. This includes the improvement of gG-based ELISAs for more accurate and high-throughput serological surveillance, which is crucial for epidemiological studies and for evaluating vaccine efficacy. nih.gov

Finally, the generation of gG-deleted EHV-4 mutants opens up possibilities for vaccine development. nih.govfrontiersin.org While gG is non-essential for growth in vitro, its absence could attenuate the virus in vivo, potentially making a gG-deleted virus a candidate for a modified-live vaccine. Further studies in animal models are needed to explore the safety and efficacy of such vaccine candidates.

Q & A

Basic Research Questions

Q. What methods are recommended for detecting glycoprotein G (gG) in EHV-4?

  • ELISA with synthetic peptides : A 24-mer synthetic peptide repeat sequence of gG can be used as an antigen in enzyme-linked immunosorbent assays (ELISA) to improve specificity and sensitivity for serological studies .
  • PCR differentiation : Multiplex real-time PCR primers targeting conserved regions of gG can distinguish EHV-4 from EHV-1, leveraging sequence variations in the C-terminal epitopes .
  • Western blotting : Recombinant gG expressed in E. coli or mammalian systems (e.g., HEK293 cells) can serve as a control for antibody validation. Ensure purity (>85%) via SDS-PAGE .

Q. How does the structural variability of gG impact antibody cross-reactivity between EHV-4 and other alphaherpesviruses?

  • Epitope mapping : The C-terminal region of gG in EHV-4 contains type-specific epitopes that elicit distinct antibody responses compared to EHV-1. Use peptide-based ELISAs or monoclonal antibodies targeting these regions to avoid cross-reactivity .
  • Sequence alignment : Compare gG sequences (e.g., amino acid residues 25–238 in HHV-1 gG) to identify conserved vs. divergent domains. Tools like Clustal Omega can highlight regions for diagnostic or vaccine design .

Advanced Research Questions

Q. What experimental approaches are suitable for studying gG's role as a chemokine-binding protein in EHV-4?

  • In vitro chemotaxis assays : Use Transwell chambers to quantify neutrophil migration inhibition by recombinant gG. Pre-incubate chemokines (e.g., CXCL8) with gG to assess binding and functional blockade .
  • Surface plasmon resonance (SPR) : Characterize binding kinetics between gG and chemokines (e.g., KD values) to identify high-affinity interactions .
  • Structural modeling : Predict gG-chemokine interaction sites using homology modeling based on known structures of alphaherpesvirus glycoproteins (e.g., pseudorabies virus gH) .

Q. How can contradictory data on gG's role in viral entry vs. immune evasion be resolved?

  • Gene knockout studies : Generate EHV-4 mutants with deleted or truncated gG to assess impacts on viral entry (e.g., plaque assays in RK13 cells) and immune modulation (e.g., complement cascade inhibition) .
  • Neutralization assays : Compare wild-type and gG-deficient viruses for sensitivity to antibody-mediated neutralization. Use sera from EHV-4-infected horses to evaluate gG's role in immune evasion .

Q. What strategies are effective for incorporating gG into EHV-4 vaccine development?

  • Subunit vaccines : Co-express gG with other immunogenic glycoproteins (e.g., gD or gB) in mammalian systems to enhance Th1/Th2 responses. Validate efficacy via challenge studies in equine models .
  • Live-attenuated vaccines : Use CRISPR/Cas9 to delete immunomodulatory domains of gG while retaining structural epitopes. Monitor viral shedding and latency reactivation in vaccinated animals .

Methodological Considerations

Q. How to address discrepancies in gG glycosylation patterns reported across studies?

  • Glycosidase treatment : Treat purified gG with PNGase F or Endo H to confirm N-linked glycosylation sites. Compare molecular weights via SDS-PAGE before and after treatment .
  • Mass spectrometry : Perform LC-MS/MS on trypsin-digested gG to map glycosylation sites and quantify glycan heterogeneity .

Q. What in vivo models are appropriate for studying gG's role in EHV-4 pathogenesis?

  • Equine challenge models : Intranasal inoculation of horses with wild-type vs. gG-mutant EHV-4 to assess clinical outcomes (e.g., fever, nasal shedding) and immune responses .
  • Mouse adaption : Engineer mouse-adapted EHV-4 strains to evaluate gG's contribution to neuroinvasion or placental transmission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.